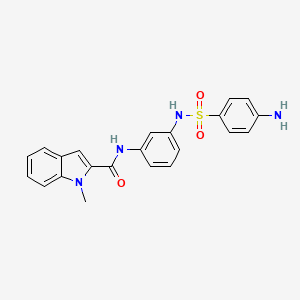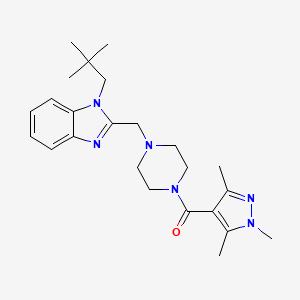
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) is an isotopically labeled version of N-Desmethyl Sertraline, which is a metabolite of Sertraline. Sertraline is a selective serotonin reuptake inhibitor commonly used as an antidepressant. The isotopic labeling with deuterium (d3) allows for the tracking and quantification of the compound in various research applications .
Preparation Methods
The synthesis of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) involves the deuteration of N-Desmethyl Sertraline. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Sertraline.
N-Demethylation: Sertraline undergoes N-demethylation to form N-Desmethyl Sertraline.
Deuteration: The N-Desmethyl Sertraline is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Hydrochloride Formation: Finally, the deuterated compound is converted to its hydrochloride salt form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to track the metabolism and distribution of Sertraline in the body.
Environmental Research: It is utilized to detect and analyze the presence of pharmaceutical compounds in wildlife and environmental samples.
Clinical Testing: The compound serves as a reference standard in clinical testing to ensure the accuracy and reliability of analytical methods.
Drug Development: It is used in drug development to study the pharmacokinetics and pharmacodynamics of Sertraline and its metabolites.
Mechanism of Action
The mechanism of action of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) is similar to that of Sertraline. It functions as a selective serotonin reuptake inhibitor, increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to an enhancement of serotonergic neurotransmission, which is associated with improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) can be compared with other similar compounds, such as:
Sertraline: The parent compound, which is a selective serotonin reuptake inhibitor used as an antidepressant.
N-Desmethyl Sertraline: The non-deuterated version of the compound, which is a metabolite of Sertraline.
Fluoxetine: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.
Citalopram: A selective serotonin reuptake inhibitor with a different chemical structure but similar pharmacological effects.
The uniqueness of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) lies in its isotopic labeling, which allows for precise tracking and quantification in research applications.
Properties
Molecular Formula |
C16H16Cl3N |
|---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
(1S,4S)-1,2,2-trideuterio-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,16D; |
InChI Key |
YKXHIERZIRLOLD-QNOYXQFJSA-N |
Isomeric SMILES |
[2H][C@]1(C2=CC=CC=C2[C@@H](CC1([2H])[2H])C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


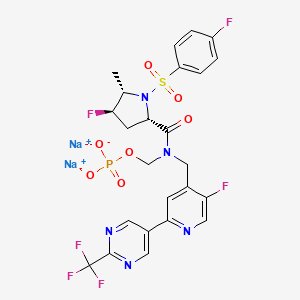
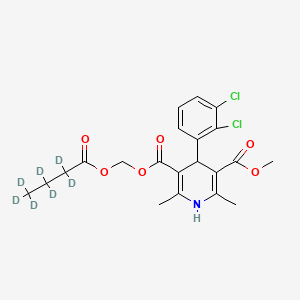
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)

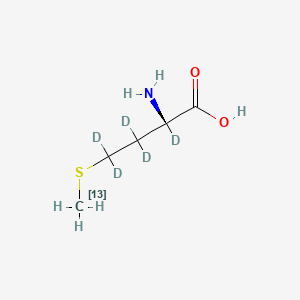
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
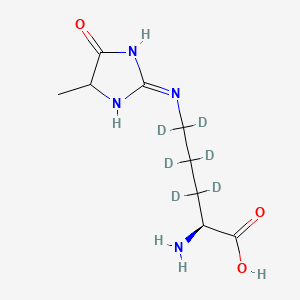
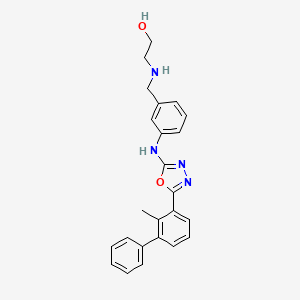


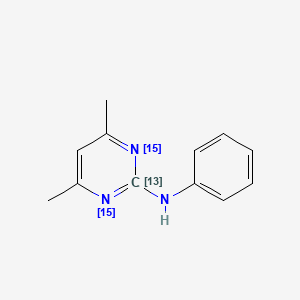
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
